Product packaging for 2,2-Diphenylpent-4-enoic acid(Cat. No.:CAS No. 6966-03-6)

2,2-Diphenylpent-4-enoic acid

Cat. No.: B1295407
CAS No.: 6966-03-6
M. Wt: 252.31 g/mol
InChI Key: BLRSCYRFTSBWIH-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, the emphasis is often on the efficient and controlled construction of complex molecular architectures. 2,2-Diphenylpent-4-enoic acid fits into this context as a tailored starting material. Its synthesis is well-documented, often involving the alkylation of a diphenylacetic acid dianion with an allyl halide like 3-bromopropene. rsc.orggoogle.com This straightforward preparation makes it an accessible precursor for more elaborate synthetic sequences. The presence of both a nucleophilic carboxylate (or its activated form) and an electrophilically reactive double bond within the same molecule allows for intramolecular reactions, a key strategy in modern synthesis for building cyclic systems with high efficiency.

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its versatility as a synthetic intermediate, particularly in the formation of heterocyclic and carbocyclic systems. The gem-diphenyl group provides significant steric bulk, which can influence the stereochemical outcome of reactions, while the terminal alkene and carboxylic acid are poised for cyclization.

Detailed research has demonstrated its utility in various transformations:

Lactonization Reactions: The compound is a classic substrate for intramolecular lactonization, where the carboxylic acid group attacks the alkene. This process can be mediated by various reagents. For instance, treatment with benzeneselenenyl chloride (PhSeCl) leads to the formation of a γ-lactone. rsc.org Similarly, oxidative lactonization can be achieved using sodium periodate (B1199274) (NaIO₄), yielding a substituted tetrahydrofuran (B95107) derivative. rsc.org Hypervalent iodine reagents, such as iodosylbenzene diacetate (PhI(OAc)₂), in the presence of a chlorine or iodine source, can also induce chloro- or iodolactonization, respectively, to produce halogenated lactones in excellent yields. beilstein-journals.orgresearchgate.net These lactone products are common structural motifs in many biologically active natural products.

Precursor to Other Compounds: Beyond lactones, it serves as a starting material for other molecules. For example, it can be converted to its corresponding acid chloride and reacted with amino alcohols to create ester derivatives, which can then be further modified. google.com It has also been used in studies to investigate the steric effects on reaction outcomes, such as in copper-catalyzed reactions, highlighting its role as a tool for mechanistic studies. rsc.org

Historical Perspectives on its Emergence and Early Studies in Chemical Literature

While not a household name in chemistry, this compound has appeared in chemical literature for several decades. An early documented instance of its use in synthetic chemistry dates back to at least 1977, where it was mentioned in a study on new routes to bicyclic lactones via selenolactonization. rsc.org This study highlighted its utility as a substrate for forming γ-lactones, demonstrating the early recognition of its potential in cyclization reactions. rsc.org

Further documentation of its synthesis and application appeared in patent literature, such as a 1998 patent detailing its preparation from diphenylacetic acid and allyl bromide. google.com In this context, the compound was used as a key intermediate in the synthesis of diphenylacetic acid derivatives investigated for potential antiviral applications. google.com These earlier studies laid the groundwork for its subsequent use in more advanced synthetic methodologies, including the hypervalent iodine-mediated reactions explored in the 2010s. beilstein-journals.org

Compound Data

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 6966-03-6
Molecular Formula C₁₇H₁₆O₂
Molecular Weight 252.31 g/mol sigmaaldrich.com
Density 1.119 g/cm³ chemsrc.com
Boiling Point 330 °C at 760 mmHg chemsrc.com
Flash Point 167.6 °C chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O2 B1295407 2,2-Diphenylpent-4-enoic acid CAS No. 6966-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diphenylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H16O2/c1-2-13-17(16(18)19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRSCYRFTSBWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280796
Record name 2,2-diphenylpent-4-enoic acid
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Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6966-03-6
Record name NSC18706
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Record name 2,2-diphenylpent-4-enoic acid
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Record name 2,2-diphenylpent-4-enoic acid
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Synthetic Methodologies for 2,2 Diphenylpent 4 Enoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. scribd.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections," which are the reverse of known chemical reactions. scribd.comairitilibrary.com

A primary disconnection for 2,2-diphenylpent-4-enoic acid is the C2-C3 bond, which simplifies the molecule into two key fragments. This disconnection corresponds to an alkylation reaction in the forward synthesis. The idealized fragments, or synthons , derived from this disconnection are a diphenylacetic acid enolate equivalent (a nucleophile) and an allyl halide equivalent (an electrophile).

Another logical disconnection is at the C-C bond of the carboxylic acid group, which could conceptually lead back to a diphenylacetonitrile (B117805) precursor, which can then be hydrolyzed.

Target MoleculeDisconnectionKey SynthonsPotential Precursors
This compoundC2-C3 bondDiphenylacetic acid enolate, Allyl cationDiphenylacetic acid or its esters, Allyl bromide
This compoundC-COOH bond2,2-Diphenylacetonitrile anionDiphenylacetonitrile

Carboxylic Acid Moiety: The carboxylic acid group can be disconnected via functional group interconversion (FGI). lkouniv.ac.in A common strategy is to consider the corresponding nitrile, which can be synthesized and then hydrolyzed to the carboxylic acid in the final steps. This approach is often advantageous as the nitrile group is less sterically demanding and can be introduced under different reaction conditions.

Olefinic Moiety: The allyl group (pent-4-enoic acid) can be introduced via several disconnection strategies. The most straightforward is a direct alkylation using an allyl halide. Alternatively, disconnection of the C=C bond of the olefin could lead to precursors that can be converted to the allyl group through reactions like the Wittig reaction. scitepress.org However, for this specific target molecule, direct allylation is a more convergent and efficient approach.

The central challenge in synthesizing this compound is the construction of the all-carbon quaternary center at the C2 position. nih.gov This is a sterically hindered carbon, and its formation requires robust and efficient synthetic methods. researchgate.net

Several strategies can be employed:

Alkylation of a Prochiral Enolate: The most common approach involves the generation of an enolate from a diphenylacetic acid derivative, followed by alkylation with an allyl electrophile. The two phenyl groups on the alpha-carbon direct the formation of the quaternary center.

Rearrangement Reactions: Certain molecular rearrangements, such as the pinacol (B44631) rearrangement or related reactions, can be designed to form quaternary centers. However, for this specific target, this is a less direct approach.

Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies could potentially be used to form the C-C bonds around the quaternary center, though this might require more complex starting materials.

Classical Approaches to this compound Synthesis

Classical methods for the synthesis of this compound primarily rely on the nucleophilicity of carbanions derived from diphenylmethane (B89790) derivatives.

A direct and widely used method for synthesizing α,α-disubstituted acetic acids is the alkylation of diphenylacetic acid or its esters. orgsyn.org In this approach, a strong base is used to deprotonate the α-carbon of diphenylacetic acid, generating a nucleophilic enolate. This enolate then reacts with an alkylating agent, in this case, an allyl halide such as allyl bromide, to form the desired product.

The choice of base and reaction conditions is crucial to ensure complete enolate formation and prevent side reactions. Common bases for this transformation include lithium diisopropylamide (LDA) or sodium hydride. researchgate.net The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity.

Reactant 1Reactant 2BaseSolventProduct
Diphenylacetic acidAllyl bromideLDATHFThis compound
Ethyl diphenylacetateAllyl bromideNaHTHF/DMFEthyl 2,2-diphenylpent-4-enoate

Enolate chemistry is central to the synthesis of this compound. masterorganicchemistry.com The generation of the enolate from diphenylacetic acid or its derivatives is the key step that enables the introduction of the allyl group. researchgate.net

The stability and reactivity of the enolate are influenced by several factors, including the counterion (e.g., Li+, Na+), the solvent, and the temperature. masterorganicchemistry.com For the alkylation of the diphenylacetate enolate, the reaction proceeds via an SN2 mechanism, where the enolate acts as the nucleophile and the allyl halide is the electrophile. The steric hindrance from the two phenyl groups can affect the reaction rate, but the formation of the C-C bond is generally efficient under appropriate conditions.

An alternative enolate-based approach involves the use of diphenylacetonitrile. The α-proton of diphenylacetonitrile is acidic and can be removed by a strong base to form a stabilized carbanion. This carbanion can then be alkylated with an allyl halide. The resulting 2,2-diphenyl-4-pentenenitrile can then be hydrolyzed under acidic or basic conditions to afford the target carboxylic acid. This two-step sequence offers an alternative route that can be advantageous in certain synthetic contexts.

Multi-Step Linear Synthesis Routes

A conventional and reliable method for constructing α,α-disubstituted carboxylic acids like this compound involves the alkylation of a suitable precursor. A logical multi-step linear synthesis commences with a diphenylacetic acid derivative, which already contains the core diphenylmethyl moiety. The key step is the introduction of the allyl group at the alpha-position.

A representative route proceeds via the alkylation of a diphenylacetate ester. The ester is used instead of the free acid to prevent the acidic proton of the carboxyl group from interfering with the base-mediated deprotonation of the α-carbon.

The typical sequence is as follows:

Esterification : Diphenylacetic acid is converted to its corresponding ester (e.g., ethyl or methyl ester) to protect the carboxylic acid functionality.

Enolate Formation : The ethyl diphenylacetate is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to abstract the acidic α-hydrogen, forming a resonance-stabilized enolate.

Alkylation : The nucleophilic enolate is then reacted with an allyl halide, typically allyl bromide, in an SN2 reaction to form ethyl 2,2-diphenylpent-4-enoate.

Saponification : The final step involves the hydrolysis of the ester group under basic conditions (e.g., using sodium hydroxide), followed by an acidic workup to yield the desired this compound.

This classical approach is robust and provides a clear pathway to the target molecule, relying on well-established organic chemistry principles. libretexts.orgyoutube.com

Table 1: Representative Multi-Step Linear Synthesis of this compound

StepStarting MaterialReagents and ConditionsIntermediate/ProductPurpose
1Diphenylacetic acidEthanol (EtOH), H₂SO₄ (catalyst), RefluxEthyl diphenylacetateProtection of carboxylic acid
2Ethyl diphenylacetate1. Lithium diisopropylamide (LDA) in THF, -78 °C 2. Allyl bromideEthyl 2,2-diphenylpent-4-enoateα-allylation
3Ethyl 2,2-diphenylpent-4-enoate1. NaOH(aq), EtOH, Reflux 2. H₃O⁺This compoundDeprotection (Hydrolysis)

Modern Advancements in this compound Synthesis

Recent progress in synthetic chemistry has provided more efficient and sophisticated tools for molecule construction. These modern methods often involve catalytic processes that offer advantages in terms of atom economy, milder reaction conditions, and selectivity.

The functionalization of olefins is a cornerstone of modern organic synthesis, allowing for the conversion of simple feedstock materials into complex molecules. nih.gov While often referring to reactions on an existing double bond, catalytic pathways can also be designed to construct the target molecule by forming key bonds adjacent to the olefin.

Palladium catalysis offers a powerful alternative for the allylation step in the synthesis of this compound. The Tsuji-Trost allylation, a cornerstone of palladium catalysis, involves the reaction of a nucleophile with an allylic electrophile in the presence of a palladium(0) catalyst.

In a potential route to this compound, a diphenylacetic acid derivative could serve as the soft carbon nucleophile. The reaction would likely proceed as follows:

A palladium(0) complex first reacts with an allylic precursor (e.g., allyl acetate (B1210297) or allyl carbonate) to form a (π-allyl)palladium(II) intermediate.

The enolate of a diphenylacetate ester, generated in situ with a suitable base, then acts as the nucleophile, attacking the π-allyl complex.

This nucleophilic attack regenerates the palladium(0) catalyst and forms the desired C-C bond, yielding the allylated product.

This catalytic approach can often be performed under milder conditions than those required for classical enolate alkylations and has been applied to a wide range of substrates. pkusz.edu.cnnih.govnih.gov The efficiency of such transformations depends on the choice of ligands, which modulate the reactivity and stability of the palladium catalyst. researchgate.net

Hypervalent iodine compounds have emerged as versatile and environmentally benign oxidizing agents, providing metal-free alternatives to traditional chromium- or manganese-based reagents. arkat-usa.orgacs.org While not directly used to construct the carbon skeleton of this compound, they can be instrumental in the final steps of its synthesis.

For instance, a synthetic route could be designed to produce the precursor alcohol, 2,2-diphenylpent-4-en-1-ol. This alcohol could then be oxidized to the target carboxylic acid. Hypervalent iodine reagents are well-suited for such transformations. nih.govrsc.org

A two-step oxidation could involve an initial oxidation of the primary alcohol to an aldehyde using reagents like Dess-Martin periodinane (DMP).

The resulting aldehyde can then be further oxidized to the carboxylic acid.

Alternatively, more powerful hypervalent iodine(V) reagents, such as 2-iodoxybenzoic acid (IBX), particularly in combination with specific solvent systems, can sometimes achieve the direct oxidation of primary alcohols to carboxylic acids. nih.gov

This methodology avoids the use of toxic heavy metals, making it a valuable tool in modern green chemistry.

Table 2: Potential Application of Hypervalent Iodine Reagents

PrecursorHypervalent Iodine ReagentIntermediateFinal Product
2,2-Diphenylpent-4-en-1-olDess-Martin Periodinane (DMP)2,2-Diphenylpent-4-enalThis compound
2-Iodoxybenzoic acid (IBX)(May proceed via aldehyde)

Organocatalysis , the use of small organic molecules to catalyze reactions, represents a major field in modern synthesis. scienceopen.commdpi.com For the synthesis of this compound, an organocatalytic approach could be envisioned for the key alkylation step. Chiral phase-transfer catalysts, a class of organocatalysts, are known to mediate the alkylation of pronucleophiles under basic conditions. This method could offer a metal-free alternative for the allylation of the diphenylacetate precursor, potentially with the added benefit of asymmetric induction if a prochiral substrate were used. nih.gov

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. mdpi-res.commdpi.com While the direct biocatalytic synthesis of this compound is not widely documented, enzymes could be applied in several ways. For instance, a lipase (B570770) could be used for the highly selective hydrolysis of the ethyl 2,2-diphenylpent-4-enoate intermediate to the final acid, avoiding harsh basic conditions. Furthermore, if a chiral analogue of the target molecule were synthesized as a racemic mixture, lipases are frequently employed for the kinetic resolution of racemic esters to obtain enantiomerically pure acids. mdpi.comrsc.org

Stereoselective synthesis is crucial for preparing chiral molecules, which are of paramount importance in pharmaceuticals and materials science. uwindsor.ca It is important to note that This compound is an achiral molecule because the two substituents at the C2 position are identical (phenyl groups). Therefore, the synthesis of enantiomers is not applicable to the target compound itself.

However, the principles of asymmetric synthesis would be directly relevant for producing chiral analogues, such as 2-phenyl-2-(p-tolyl)pent-4-enoic acid, where the two aryl groups are different. In such a case, the C2 carbon becomes a stereocenter.

Methodologies to achieve this include:

Chiral Auxiliaries : A common strategy involves attaching a chiral auxiliary to the precursor. For example, a diphenylacetic acid analogue could be coupled to an Evans oxazolidinone auxiliary. wikipedia.org The chiral auxiliary would then direct the stereoselective addition of the allyl group to one face of the enolate, leading to a product with high diastereomeric excess. Subsequent removal of the auxiliary would yield the enantiomerically enriched carboxylic acid.

Chiral Catalysis : Asymmetric synthesis can also be achieved using a chiral catalyst with an achiral starting material. slideshare.netmdpi.com For the key allylation step, a chiral phase-transfer catalyst could be used to create a chiral environment around the enolate, leading to the preferential formation of one enantiomer of the product. Similarly, palladium-catalyzed allylation can be rendered asymmetric by using chiral phosphine (B1218219) ligands that coordinate to the metal center and control the stereochemical outcome of the nucleophilic attack.

These advanced methods provide powerful tools for controlling molecular architecture, which would be essential for synthesizing optically active derivatives of this compound.

Sustainable and Green Chemistry Approaches in its Production

The production of this compound and related compounds is increasingly being viewed through the lens of green chemistry, which seeks to minimize the environmental impact of chemical processes. Key strategies include the use of alternative solvents, development of catalyst-assisted reactions, and biocatalysis. nih.govmdpi.com The goal is to design safer chemical syntheses that reduce waste and avoid the use of hazardous substances. garph.co.uk

One notable advancement in this area is the move towards metal-free catalysis. For instance, a metal-free chlorolactonization of this compound has been reported, utilizing PhI(OAc)2 as an oxidant and pyridinium (B92312) chloride as the chlorine source. beilstein-journals.org This approach avoids the use of heavy or toxic metal catalysts, which are often a significant source of environmental contamination.

Another cornerstone of green chemistry is biocatalysis, which employs enzymes to carry out chemical transformations. Enzymes operate under mild conditions (such as ambient temperature and pressure in aqueous solutions) and exhibit high selectivity, which can lead to cleaner reactions with fewer byproducts. thieme-connect.commdpi.com While a specific biocatalytic route for this compound is not widely documented, the principles of biocatalysis are applicable. For example, aldolases like NahE have been used in the synthesis of α,β-unsaturated 2-keto acids from various aldehydes with high yields and under mild, aqueous conditions. thieme-connect.com Exploring similar enzymatic processes could lead to a sustainable pathway for producing precursors to this compound.

The choice of solvent is also a critical aspect of green synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. nih.gov Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. nih.govgarph.co.uk Water is an ideal solvent for many reactions, and its use can be enhanced with co-solvents or surfactants to improve the solubility of non-polar compounds. garph.co.uk

Below is a table summarizing potential green chemistry approaches applicable to the synthesis of this compound.

Green Chemistry PrincipleConventional MethodPotential Green AlternativeAdvantages of Green Alternative
Catalysis Use of heavy metal catalysts.Metal-free catalysis (e.g., using hypervalent iodine reagents). beilstein-journals.org Biocatalysis using enzymes (e.g., aldolases). thieme-connect.comAvoids toxic metal waste; reactions can be more selective and occur under milder conditions.
Solvents Use of volatile and toxic organic solvents like chlorinated hydrocarbons. nih.govUse of water, ionic liquids, or biodegradable solvents. nih.govgarph.co.ukReduced toxicity, non-flammable, potential for recycling and reuse.
Reagents Use of hazardous oxidizing agents.Electrochemical oxidation or use of safer oxidants like H2O2. mdpi.comMinimizes hazardous waste and improves safety profile of the synthesis.

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of this compound and its synthetic intermediates are critical steps to ensure the final product's high purity. Common laboratory techniques involve extraction and chromatography. rsc.orgijddr.in

Following synthesis, a typical workup procedure involves acidifying the reaction mixture and extracting the product with an organic solvent like ethyl acetate. rsc.org The combined organic layers are then dried and the solvent is evaporated to yield the crude product. rsc.org

Column Chromatography is a standard method for purifying the crude product. In the purification of a related compound, 2,5-diphenylpent-4-enoic acid, column chromatography with a mobile phase of methanol/ethyl acetate was used. rsc.org For its precursor, 2,5-diphenylpent-4-enenitrile, a hexane/ethyl acetate solvent system was employed. rsc.org The selection of the appropriate solvent system (mobile phase) and stationary phase (e.g., silica (B1680970) gel) is crucial for achieving effective separation. ijddr.in

While effective, traditional chromatographic methods can be resource-intensive, requiring large volumes of organic solvents. Modern and more sustainable purification techniques are being explored to address these shortcomings.

Advanced and Greener Purification Techniques:

Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thereby preventing the irreversible adsorption of the sample. mdpi.commdpi.com It is a cost-effective and faster alternative to preparative-scale HPLC and has been successfully used for the separation of various natural products. mdpi.commdpi.com This technique could be adapted for the purification of this compound, potentially reducing solvent consumption and processing time.

Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures to enhance extraction efficiency. mdpi.com It can be operated in static or dynamic modes and accelerates mass transfer rates, often leading to faster and more complete extractions with less solvent compared to conventional methods. mdpi.com

Supercritical Fluid Extraction (SFE): Utilizing supercritical fluids, most commonly CO2, this method offers a "green" alternative for extraction and purification. mdpi.com Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the product by depressurization.

The table below outlines the different purification techniques applicable to this compound and its intermediates.

TechniqueDescriptionApplication ExampleAdvantages & Disadvantages
Solvent Extraction Separation of compounds based on their relative solubilities in two different immiscible liquids.Post-reaction workup using ethyl acetate and water after acidification. rsc.orgAdvantages: Simple, fast, scalable. Disadvantages: Requires large solvent volumes, may result in emulsions.
Column Chromatography Separation based on the differential adsorption of compounds to a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through it.Purification of 2,5-diphenylpent-4-enoic acid and its nitrile precursor using solvent systems like methanol/ethyl acetate or hexane/ethyl acetate. rsc.orgrsc.orgAdvantages: High resolution, adaptable to various compounds. Disadvantages: Solvent-intensive, time-consuming, potential for irreversible product adsorption.
Counter-Current Chromatography (CCC) Support-free liquid-liquid partition chromatography.Isolation of bioactive compounds from natural sources. mdpi.commdpi.comAdvantages: No solid support (no irreversible adsorption), high sample loading capacity, lower solvent consumption than HPLC. Disadvantages: Requires specialized equipment.
Recrystallization Purification of a solid compound by dissolving it in a hot solvent and allowing it to crystallize as the solution cools. ijddr.inFinal purification step for the solid acid product.Advantages: Can yield very pure product, relatively inexpensive. Disadvantages: Requires finding a suitable solvent, potential for product loss in the mother liquor.

Reaction Mechanisms Involving 2,2 Diphenylpent 4 Enoic Acid

Mechanistic Pathways of Carboxylic Acid Group Reactions

The carboxylic acid group is a site for various reactions, most notably those involving the carbonyl carbon. These transformations are fundamental in organic synthesis for creating derivatives such as esters, amides, and acid halides.

Nucleophilic acyl substitution is the cornerstone reaction of carboxylic acids and their derivatives. masterorganicchemistry.com This class of reaction involves the replacement of the hydroxyl (-OH) group with another nucleophilic group. The general mechanism is a two-step process: nucleophilic addition followed by elimination. masterorganicchemistry.com

The reaction begins with the nucleophilic attack on the electrophilic carbonyl carbon of the carboxylic acid. This forms a tetrahedral intermediate where the original carbonyl oxygen becomes an oxyanion. masterorganicchemistry.com The subsequent step involves the reformation of the carbon-oxygen double bond and the elimination of a leaving group. masterorganicchemistry.com For a carboxylic acid, the -OH group is a poor leaving group. Therefore, the reaction typically requires acid catalysis to protonate the hydroxyl group, converting it into a much better leaving group, water.

A common example is Fischer esterification, where the acid reacts with an alcohol under acidic conditions. The mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of alcohol (the nucleophile) attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.

Deprotonation: The protonated carbonyl of the resulting ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

A similar mechanism applies to the formation of amides from amines, although this reaction is often more challenging due to acid-base neutralization between the carboxylic acid and the amine. libretexts.org

To overcome the poor leaving group nature of the hydroxyl group and the tendency for acid-base neutralization with amine nucleophiles, carboxylic acids are often "activated". google.comresearchgate.net This involves converting the hydroxyl group into a more reactive moiety that is a better leaving group.

One of the most common activation methods is the conversion of the carboxylic acid to an acid chloride . This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org The mechanism with thionyl chloride involves the hydroxyl group attacking the sulfur atom, followed by the elimination of sulfur dioxide and a chloride ion, which then attacks the carbonyl carbon to displace the chlorosulfite group. libretexts.org The resulting acid chloride is highly electrophilic and reacts readily with a wide range of nucleophiles.

Another major class of activation involves the use of coupling reagents , particularly for amide bond formation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used. libretexts.org In a DCC coupling, the carboxylic acid adds across one of the C=N double bonds of DCC. This forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group. libretexts.org An amine can then attack the carbonyl carbon of this intermediate, displacing the dicyclohexylurea byproduct and forming the desired amide.

Activation MethodReagent ExampleReactive IntermediatePrimary Application
Acid Halide FormationThionyl Chloride (SOCl₂)Acyl ChlorideSynthesis of esters, amides, anhydrides
Carbodiimide (B86325) CouplingDicyclohexylcarbodiimide (DCC)O-AcylisoureaAmide synthesis
Boric Acid CatalysisBoric Acid (B(OH)₃)Mixed AnhydrideAmide synthesis orgsyn.org

Olefinic Transformations of the Pent-4-enoic Moiety

The terminal double bond in the pent-4-enoic moiety is an electron-rich region, making it susceptible to attack by electrophiles and a participant in various cyclization reactions.

Electrophilic addition is a characteristic reaction of alkenes. The reaction is initiated by an electrophile attacking the electron-rich pi bond of the alkene. libretexts.org This leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product. libretexts.orglibretexts.org

In the case of 2,2-diphenylpent-4-enoic acid, the terminal double bond is unsymmetrically substituted. Therefore, the regioselectivity of the addition is governed by Markovnikov's Rule . msu.edu The rule states that in the addition of a protic acid HX to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that already has the greater number of hydrogen atoms. msu.edu

For the pent-4-enoic moiety, the mechanism proceeds as follows:

Electrophilic Attack: The pi electrons of the C4=C5 double bond attack the electrophile (e.g., the H⁺ of HBr). The proton adds to C5 (the terminal carbon with two hydrogens).

Carbocation Formation: This addition forms a more stable secondary carbocation at the C4 position. A primary carbocation would form if the proton added to C4, which is significantly less stable.

Nucleophilic Attack: The nucleophile (e.g., Br⁻) then attacks the C4 carbocation, forming the final product, 4-bromo-2,2-diphenylpentanoic acid.

This principle applies to a variety of electrophilic additions, including hydration (addition of water in the presence of a strong acid catalyst) and halogenation. msu.edupressbooks.pub

ReagentElectrophileNucleophilePredicted Product (according to Markovnikov's Rule)
HBrH⁺Br⁻4-Bromo-2,2-diphenylpentanoic acid
HClH⁺Cl⁻4-Chloro-2,2-diphenylpentanoic acid
H₂O / H₂SO₄H⁺H₂O4-Hydroxy-2,2-diphenylpentanoic acid

Radical reactions offer a powerful method for forming cyclic structures. Radical cyclization can be initiated at a site on the molecule, followed by an intramolecular attack on the double bond. For this compound, a radical could be generated and subsequently attack the C4=C5 double bond in a 5-exo-trig cyclization, which is generally a favored pathway according to Baldwin's rules.

For instance, copper-catalyzed radical cyclization reactions have been reported for similar structures, such as N-allyl-N-tosyl-2,2-dichlorobutanamides, to form γ-lactams. mdpi.com A hypothetical analogous pathway for this compound could involve the generation of a radical at the α-carbon (C2) or through an intermediate derived from the carboxylic acid. This radical could then attack the terminal double bond. The resulting cyclized radical intermediate would then be quenched to form a stable product, such as a substituted cyclopentane (B165970) carboxylic acid derivative.

The proximity of the carboxylic acid group and the terminal alkene allows for intramolecular cyclization, most notably lactonization, to form a cyclic ester. This reaction typically occurs under acidic conditions or with specific reagents that promote cyclization.

The acid-catalyzed mechanism involves:

Protonation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated, enhancing the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack: The electron-rich pi bond of the alkene acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This step forms a five-membered ring and a tertiary carbocation at the C4 position.

Deprotonation/Rearrangement: The intermediate can then be deprotonated or undergo further reaction to yield a stable γ-lactone (a five-membered cyclic ester).

Research has demonstrated a direct oxidative lactonization of this compound using sodium periodate (B1199274) (NaIO₄). rsc.org This specific method provides a route to the corresponding γ-lactone, 5,5-diphenyl-4-(hydroxymethyl)dihydrofuran-2(3H)-one, showcasing the practical application of intramolecular cyclization for this compound.

Lactonization MethodDescription
Acid-Catalyzed LactonizationUses a strong acid to activate the carboxylic acid for intramolecular attack by the alkene.
HalolactonizationUses a halogen source (e.g., I₂) and a base. The reaction proceeds via an iodonium (B1229267) intermediate, which is then attacked by the carboxylate.
Oxidative LactonizationEmploys an oxidizing agent, such as NaIO₄, to facilitate the cyclization process. rsc.org
Corey-Nicolaou MacrolactonizationUtilizes triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide to activate the carboxylic acid for lactone formation. mdpi.com

Metathesis Reactions

Olefin metathesis is a powerful class of reactions that involves the redistribution of alkene fragments, catalyzed by transition metal complexes. For this compound, both intramolecular (ring-closing metathesis, RCM) and intermolecular (cross-metathesis, CM) reactions can be envisioned.

Ring-Closing Metathesis (RCM): In principle, if this compound were part of a larger diene structure, RCM could be employed to form a cyclic compound. However, the geminal diphenyl group at the C2 position introduces significant steric hindrance around the alpha-carbon of the terminal double bond. This steric bulk can impede the approach of the bulky metathesis catalyst to the alkene, potentially slowing down or even inhibiting the reaction. The success of RCM in such sterically congested systems often depends on the choice of a highly active catalyst, such as a Schrock or a second-generation Grubbs catalyst, which are known to be more effective for hindered olefins.

Cross-Metathesis (CM): Cross-metathesis of this compound with a partner alkene would lead to the formation of new, longer-chain unsaturated carboxylic acids. Similar to RCM, the steric hindrance posed by the geminal diphenyl group would be a critical factor influencing the reaction's feasibility and efficiency. The reaction would likely require a catalyst that is not only highly active but also tolerant of the carboxylic acid functionality. In some cases, protection of the carboxylic acid group as an ester may be necessary to prevent catalyst deactivation. The general reactivity trend in cross-metathesis suggests that sterically hindered olefins are less reactive, which could potentially be exploited to achieve selective cross-metathesis with a less hindered olefin partner.

Metathesis Reaction Type Potential Product Structure Key Considerations
Ring-Closing Metathesis (RCM)Cyclic unsaturated carboxylic acid (if part of a diene)Significant steric hindrance from the gem-diphenyl group necessitates a highly active catalyst.
Cross-Metathesis (CM)Elongated unsaturated carboxylic acidSteric hindrance may lower reaction rates. Catalyst tolerance to the carboxylic acid group is crucial.

Reactivity Considerations of the Geminal Diphenyl Substructure

The presence of two phenyl groups on the same carbon atom profoundly influences the reactivity of the adjacent functional groups and the aromatic rings themselves.

Influence on Adjacent Functional Group Reactivity

The geminal diphenyl group exerts both steric and electronic effects on the neighboring carboxylic acid moiety.

Steric Effects: The bulky nature of the two phenyl rings creates a sterically crowded environment around the alpha-carbon. This can hinder the approach of reagents to the carboxylic acid group, potentially affecting reactions such as esterification or reduction.

Electronic Effects: The phenyl groups are electron-withdrawing via an inductive effect due to the sp2 hybridization of the phenyl carbons. This electron withdrawal can influence the acidity of the carboxylic acid. By stabilizing the carboxylate anion through induction, the geminal diphenyl group is expected to increase the acidity of this compound compared to a similar carboxylic acid without the phenyl substituents.

Aromatic Electrophilic Substitution Considerations

The two phenyl rings of this compound can undergo electrophilic aromatic substitution. The substituent at the ipso-position of each phenyl ring is a bulky alkyl group, specifically a 2-(carboxy)-2-phenylpent-4-enyl group. This group is generally considered to be deactivating towards electrophilic aromatic substitution due to its electron-withdrawing inductive effect.

Furthermore, the significant steric bulk of this substituent would direct incoming electrophiles primarily to the para-position of the phenyl rings to minimize steric hindrance. Substitution at the ortho-positions would be highly disfavored. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield predominantly the para-substituted products, albeit at a slower rate compared to benzene.

Reaction Type Directing Effect of Substituent Predicted Major Product
Nitrationpara-directing, deactivating1-(4-Nitrophenyl)-1-phenylpent-4-enoic acid
Brominationpara-directing, deactivating1-(4-Bromophenyl)-1-phenylpent-4-enoic acid
Friedel-Crafts Acylationpara-directing, deactivating1-(4-Acylphenyl)-1-phenylpent-4-enoic acid

Kinetic Studies and Mechanistic Investigations of Related Transformations

Intramolecular Cyclizations: The structure of this compound lends itself to potential intramolecular cyclization reactions under acidic conditions. For instance, an intramolecular Friedel-Crafts acylation could occur, where the carboxylic acid (or its activated form, such as an acyl chloride) acts as the electrophile and one of the phenyl rings acts as the nucleophile. The rate of such cyclizations is known to be dependent on the length of the tether connecting the reacting moieties, with the formation of five- and six-membered rings being generally favored. Computational studies on similar systems have shown that the reaction rate of intramolecular cyclizations is strongly correlated with the distance between the reacting centers and the angle of attack.

Lactonization: If the double bond were to be hydrated to form a hydroxyl group, the resulting γ-hydroxy acid could undergo lactonization to form a γ-butyrolactone. Kinetic studies on the lactonization of γ-hydroxy esters have shown that substitution at the γ-position can influence the rate of ring closure. The gem-diphenyl group at the γ-position would likely influence the conformational preferences of the molecule, which in turn would affect the rate of lactonization. DFT analysis of related lactonization reactions points towards a rebound-type mechanism.

Derivatization Strategies and Analogue Synthesis

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization through esterification and amidation. However, the presence of two bulky phenyl groups on the alpha-carbon introduces significant steric hindrance, which can impede standard reaction conditions.

Esterification:

The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common method. For sterically hindered acids like 2,2-diphenylpent-4-enoic acid, this reaction may require more forcing conditions, such as higher temperatures and longer reaction times, to achieve reasonable yields. The use of a large excess of the alcohol can also help to drive the equilibrium towards the ester product.

Alternative methods for esterifying sterically hindered carboxylic acids include conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. Another approach is the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Interactive Table: Representative Esterification Reactions

Alcohol (R-OH)Reagents and ConditionsExpected Ester Product
MethanolH₂SO₄ (cat.), refluxMethyl 2,2-diphenylpent-4-enoate
EthanolSOCl₂, then pyridineEthyl 2,2-diphenylpent-4-enoate
tert-ButanolDCC, DMAP, CH₂Cl₂tert-Butyl 2,2-diphenylpent-4-enoate

Amidation:

The synthesis of amides from this compound also faces challenges due to steric hindrance. Direct condensation with amines often requires high temperatures and may result in low yields. More effective methods typically involve the activation of the carboxylic acid.

Similar to esterification, the formation of an acyl chloride intermediate, followed by reaction with a primary or secondary amine, is a viable route to the corresponding amide. The use of modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), can facilitate amide bond formation under milder conditions.

Interactive Table: Representative Amidation Reactions

Amine (R-NH₂)Reagents and ConditionsExpected Amide Product
AmmoniaSOCl₂, then excess NH₃2,2-Diphenylpent-4-enamide
AnilineEDC, HOBt, DMFN-Phenyl-2,2-diphenylpent-4-enamide
DiethylamineHATU, DIPEA, CH₂Cl₂N,N-Diethyl-2,2-diphenylpent-4-enamide

Functionalization of the Olefinic Bond

The terminal double bond in this compound is susceptible to a variety of addition and oxidative reactions, allowing for the introduction of diverse functional groups.

Catalytic hydrogenation of the olefinic bond can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This reaction selectively reduces the double bond to a single bond, yielding 2,2-diphenylpentanoic acid, without affecting the aromatic rings or the carboxylic acid moiety under standard conditions.

Epoxidation: The double bond can be converted to an epoxide ring using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 2,2-diphenyl-2-(oxiran-2-ylmethyl)acetic acid. Epoxides are versatile intermediates that can be opened under acidic or basic conditions to introduce a variety of functional groups.

Dihydroxylation: The alkene can be dihydroxylated to form a vicinal diol. Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) or with cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. This would produce 2,2-diphenyl-4,5-dihydroxypentanoic acid. Anti-dihydroxylation can be achieved through epoxidation followed by acid-catalyzed ring-opening.

Oxidative Cleavage: The double bond can be cleaved through ozonolysis. Treatment with ozone followed by a reductive workup (e.g., with dimethyl sulfide) would yield 2,2-diphenyl-3-oxopropanoic acid and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce 2,2-diphenyl-3-oxopropanoic acid and formic acid.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the formation of a dihalo derivative, for instance, 4,5-dibromo-2,2-diphenylpentanoic acid.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) would lead to the corresponding haloalkane. According to Markovnikov's rule, the halogen would add to the more substituted carbon, but in the case of a terminal alkene, this leads to addition at the terminal carbon after rearrangement or at the internal carbon. However, for a terminal alkene, the reaction with HBr in the presence of peroxides proceeds via an anti-Markovnikov addition, with the bromine atom attaching to the terminal carbon.

Modifications to the Diphenyl Moiety

The two phenyl rings on this compound can undergo electrophilic aromatic substitution, allowing for the introduction of substituents onto the aromatic rings.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic rings can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction is expected to yield a mixture of ortho-, meta-, and para-nitro substituted derivatives.

Halogenation: Bromination or chlorination of the aromatic rings can be accomplished using the respective halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination. This would also be expected to produce a mixture of substituted isomers.

Interactive Table: Representative Reactions on the Diphenyl Moiety

ReactionReagents and ConditionsExpected Major Products
NitrationHNO₃, H₂SO₄Mixture of nitro-substituted 2,2-diphenylpent-4-enoic acids
BrominationBr₂, FeBr₃Mixture of bromo-substituted 2,2-diphenylpent-4-enoic acids

Cross-Coupling Methodologies

Cross-coupling reactions represent a powerful toolkit for forming carbon-carbon bonds, allowing for the modification of the this compound structure. nih.gov These reactions typically involve a metal catalyst, most commonly palladium, to couple an organic halide or triflate with an organometallic reagent. nih.govyoutube.com For this compound, derivatization can be envisioned at either the terminal alkene or by utilizing the carboxylic acid moiety through more advanced techniques.

One of the most prominent methods is the Mizoroki-Heck reaction, which couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgmdpi.com This reaction could be applied to modify the terminal vinyl group of this compound, introducing various aryl or vinyl substituents. A variation of this is the reductive Heck reaction, which results in the formation of an alkyl-aryl bond by intercepting the alkylpalladium(II) intermediate with a hydride source, effectively hydroarylating the alkene. nih.gov

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, reacting an organoboron compound (like a boronic acid) with an organic halide. mdpi.com While the parent this compound is not directly suitable for Suzuki coupling, its halogenated derivatives could serve as substrates. More recently, decarbonylative and decarboxylative cross-coupling reactions have emerged as powerful alternatives that can utilize carboxylic acids directly. nih.govwikipedia.org These methods offer a more direct route to biaryl compounds or other derivatives by coupling the carboxylic acid with an aryl boronic acid or aryl halide, respectively, with the concurrent loss of carbon monoxide or carbon dioxide. nih.govwikipedia.org

Table 1: Overview of Cross-Coupling Methodologies for Derivatization

Reaction Name Reactants Catalyst System Potential Application on this compound Scaffold
Mizoroki-Heck Reaction Alkene + Aryl/Vinyl Halide Palladium Catalyst + Base Functionalization of the terminal alkene with aryl or vinyl groups. wikipedia.orgorganic-chemistry.org
Reductive Heck Reaction Alkene + Aryl Halide Palladium Catalyst + Hydride Source Hydroarylation of the terminal double bond. nih.govrsc.org
Suzuki-Miyaura Coupling Organoboron Reagent + Organic Halide Palladium Catalyst + Base Coupling of halogenated derivatives with various boronic acids to introduce new substituents. mdpi.commdpi.com
Decarbonylative Suzuki Coupling Carboxylic Acid + Boronic Acid Palladium Catalyst Direct coupling of the carboxylic acid moiety with boronic acids to form ketone derivatives (prior to decarbonylation). nih.gov
Decarboxylative Cross-Coupling Carboxylic Acid + Aryl Halide Palladium/Copper Catalyst + Oxidant Direct replacement of the carboxylic acid group with an aryl group. wikipedia.orgresearchgate.net

These methodologies provide a versatile platform for creating a library of analogues from this compound, enabling systematic exploration of structure-activity relationships.

Synthesis of Stereoisomeric and Enantiomeric Analogues

The parent compound, this compound, is achiral as it lacks any stereocenters. However, the synthesis of stereoisomeric and enantiomeric analogues is a critical step in medicinal chemistry and materials science to understand the impact of three-dimensional structure. This involves introducing chiral centers into the molecule through various asymmetric synthesis techniques.

The synthesis of specific stereoisomers can be achieved through stereodivergent synthesis, a strategy that allows for the selective preparation of any possible stereoisomer of a multi-stereocenter molecule from a common starting material. researchgate.net This often involves the careful selection of catalysts and reagents that can control the stereochemical outcome of a reaction. For instance, creating analogues of this compound with stereocenters on the pentyl chain would require such controlled synthetic approaches.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. nih.gov This can be accomplished using chiral catalysts, auxiliaries, or reagents. For example, an enantioselective hydroamination could be used to synthesize chiral pyrrolidine (B122466) analogues, which are common motifs in pharmaceuticals. chemrxiv.org Similarly, enantioselective cycloaddition reactions can be employed to construct chiral cyclopentene (B43876) rings, introducing stereochemical complexity. chemrxiv.org

Chemoenzymatic methods offer another powerful route for accessing enantiopure compounds. These strategies use enzymes, which are inherently chiral, to catalyze reactions with high stereoselectivity. mdpi.com For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of a chiral analogue, selectively acylating one enantiomer and allowing for the separation of both. mdpi.com

Table 2: Strategies for Synthesizing Chiral Analogues

Synthetic Strategy Description Potential Application for Analogues
Stereodivergent Synthesis Utilizes different catalysts or conditions to selectively produce any of the possible stereoisomers of a molecule with multiple chiral centers. researchgate.net Generation of a complete library of diastereomers and enantiomers of a modified this compound backbone.
Enantioselective Catalysis Employs a chiral catalyst (metal complex or organocatalyst) to favor the formation of one enantiomer over the other. nih.govchemrxiv.org Asymmetric hydrogenation of the double bond or other modifications to create a single enantiomeric product.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is removed. Directing the stereoselective alkylation or addition reactions to the pentenoic acid chain.
Chemoenzymatic Methods Involves the use of enzymes for stereoselective transformations, such as kinetic resolution of racemates or asymmetric synthesis. mdpi.com Resolution of a racemic mixture of a chiral analogue to obtain enantiopure forms.

By employing these advanced synthetic strategies, a diverse range of stereoisomerically and enantiomerically pure analogues of this compound can be systematically prepared for further scientific evaluation.

Applications of 2,2 Diphenylpent 4 Enoic Acid in Complex Molecule Synthesis

Building Block for Natural Product Scaffolds

The structural framework of 2,2-diphenylpent-4-enoic acid, which features a quaternary stereocenter, a carboxylic acid, and a terminal alkene, presents it as a versatile building block in the synthesis of complex molecular architectures, including natural product scaffolds. Organic building blocks are fundamental functionalized molecules essential for the bottom-up assembly of more complex structures. The diphenylmethyl group offers significant steric bulk, which can be exploited to direct the stereochemical outcome of subsequent reactions. The terminal alkene provides a reactive handle for a variety of chemical transformations such as cross-metathesis, hydroboration-oxidation, and epoxidation, allowing for the introduction of further complexity and functionality. The carboxylic acid moiety can be readily converted into other functional groups like esters, amides, or alcohols, or it can participate directly in cyclization reactions to form lactones, which are common motifs in many natural products.

While direct total syntheses of specific natural products employing this compound as a starting material are not extensively documented in readily available literature, its potential is evident from synthetic strategies applied to analogous structures. For instance, chiral cyclopentenone building blocks, crucial for the synthesis of natural products like pentenomycin I, have been developed using related pentenal structures through intramolecular cycloaddition reactions. The strategic placement of functional groups in this compound allows it to be envisioned as a precursor for constructing polycyclic systems or for appending a gem-diphenyl moiety onto a larger molecular scaffold, a feature present in certain biologically active compounds. The development of novel synthetic strategies continues to be a driving force in accessing complex and functionally diverse molecules inspired by nature.

Precursor for Synthetic Organic Intermediates in Pharmaceutical Research

In the field of pharmaceutical research and medicinal chemistry, this compound serves as a valuable precursor for the synthesis of organic intermediates. Its structural components are relevant to the development of pharmacologically active agents. The diphenylmethyl group is a common feature in many pharmaceutical compounds, often contributing to receptor binding affinity through hydrophobic and π-stacking interactions.

The compound's utility is highlighted by its role as a precursor to more complex molecules that are themselves intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, related pentenoic acid derivatives are widely used in drug synthesis research. The terminal alkene can be functionalized to introduce various polar groups, which can modulate the pharmacokinetic properties of a potential drug candidate, such as solubility and metabolic stability. The carboxylic acid can be used to form bioisosteric replacements for other functional groups or to create prodrugs.

Research in medicinal chemistry often involves the synthesis of numerous analogs of a lead compound to establish structure-activity relationships (SAR). The reactivity of both the alkene and the carboxylic acid in this compound allows for the systematic modification of its structure, making it a useful scaffold for generating libraries of related compounds for biological screening. The synthesis of chiral alcohols, for instance, which are critical intermediates for a wide range of pharmaceuticals like ACE inhibitors, often starts from precursors that can be structurally related to this acid.

Role in the Synthesis of Advanced Materials and Polymers

The unique structure of this compound, possessing both a polymerizable alkene group and a polar carboxylic acid function, makes it a candidate for the synthesis of specialized polymers and advanced materials. The terminal double bond can participate in addition polymerization reactions, potentially initiated by cationic or radical mechanisms, to form a polymer backbone.

The resulting polymer would feature a repeating unit with a pendant diphenylmethyl group and a carboxylic acid. The bulky diphenyl groups would significantly influence the physical properties of the polymer, likely increasing its glass transition temperature (Tg) and enhancing its thermal stability due to restricted chain mobility. The presence of the carboxylic acid groups along the polymer chain introduces polarity, which can improve adhesion, dyeability, and solubility in polar solvents. These acid groups can also be used for post-polymerization modification, such as cross-linking or grafting other molecules to tailor the material's properties.

While specific polymerization studies of this compound are not widely reported, research on analogous compounds provides insight into its potential. For example, the cationic polymerization of 4,4-diphenyl-Δ2-1,2,3-triazolin-5-one has been shown to produce poly-α,α-diphenylglycine. Similarly, the polymerization of other functionalized alkenes, such as 2-phenyl-4-methylene-1,3-dioxolane, proceeds via cationic mechanisms involving stabilized intermediates. These examples suggest that this compound could be a monomer for creating functional polymers with potential applications in coatings, adhesives, or as specialty polymer additives.

Utility in Ligand Design for Catalysis

The molecular structure of this compound offers several features that are advantageous for its use as a scaffold in the design of ligands for transition metal catalysis. Ligands play a crucial role in stabilizing and controlling the reactivity of a metal center, and their steric and electronic properties can be fine-tuned to achieve high catalytic activity and selectivity.

The diphenyl groups provide significant steric bulk, which can create a well-defined chiral pocket around a metal center when the ligand is appropriately designed. This steric hindrance is often a key factor in achieving high enantioselectivity in asymmetric catalysis. The carboxylic acid functionality provides a coordination site for the metal, allowing the molecule to act as a bidentate or monodentate ligand. For instance, ligands with pendant carboxylic groups have been shown to participate directly in catalytic cycles, such as in water oxidation reactions catalyzed by Ruthenium complexes.

Furthermore, the terminal alkene offers a point of attachment for incorporating this fragment into larger, multidentate ligand architectures. For example, it could be hydrophosphinated to introduce a phosphine (B1218219) group, a common coordinating group in catalysis. The combination of a sterically demanding diphenyl framework and a coordinating carboxylate group makes derivatives of this compound promising candidates for developing new ligands for a variety of catalytic transformations, including cross-coupling reactions and asymmetric hydrogenations. The design of "shapeshifting" ligands, which can reversibly alter their coordination mode, is an emerging area where such multifunctional building blocks could find application.

Computational and Theoretical Studies on 2,2 Diphenylpent 4 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock) are employed to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and energy levels. aip.orgnih.gov

For 2,2-diphenylpent-4-enoic acid, these calculations can determine a range of crucial electronic and energetic parameters. DFT methods, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are well-suited for optimizing the molecular geometry and calculating key properties. aip.org

Key calculated parameters include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of charge throughout the molecule. An electrostatic potential map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting intermolecular interactions and sites of reaction. For the carboxylic acid group, significant negative potential is expected around the carbonyl oxygen. libretexts.org

Thermochemical Properties: Quantum calculations can provide accurate estimations of thermochemical data such as the heat of formation and total electronic energy.

Table 1: Representative Quantum Chemical Parameters Calculable for this compound
ParameterSignificanceTypical Calculation Method
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.DFT (e.g., B3LYP/6-311G(d,p))
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.DFT (e.g., B3LYP/6-311G(d,p))
HOMO-LUMO GapIndicator of chemical reactivity and stability.DFT (e.g., B3LYP/6-311G(d,p))
Dipole MomentMeasure of molecular polarity.DFT, MP2/cc-pVTZ
Total Electronic EnergyTotal energy of the molecule at 0 K in the gas phase.DFT, Ab initio (HF)

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from the rotation around several single bonds, means it can adopt numerous conformations. nih.gov Conformational analysis aims to identify the stable, low-energy structures (conformers) and the energy barriers between them. nih.govamazonaws.com

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior and conformational dynamics of molecules. chemrxiv.orgnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, providing a detailed view of its flexibility and interactions with its environment (e.g., a solvent). chemrxiv.orgacs.org

The process for studying this compound would typically involve:

Force Field Selection: An appropriate molecular mechanics force field, such as the Generalized Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF), is chosen to describe the potential energy of the system. frontiersin.org

System Setup: The molecule is placed in a simulation box, often filled with explicit solvent molecules (like water) to mimic solution-phase conditions.

Simulation: The simulation is run for a sufficient duration (nanoseconds to microseconds) to allow the molecule to explore its conformational space. rsc.org

Analysis: The resulting trajectory is analyzed to identify dominant conformations, calculate root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to pinpoint flexible regions of the molecule. nih.gov

For the carboxylic acid group specifically, studies on simpler molecules like acetic acid have shown that while the syn conformation is generally preferred, the anti conformation can also be present in solution. nih.govamazonaws.com MD simulations can quantify the relative populations of these conformers for this compound.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. rsc.orgmit.edu By mapping the potential energy surface (PES), researchers can identify the most likely pathways a reaction will follow, including transition states and intermediates. chemrxiv.org

For this compound, theoretical methods can be applied to study various potential reactions:

Acid-Base Chemistry: The acidity (pKa) of the carboxylic acid group can be predicted using quantum chemical calculations, often in combination with a continuum solvent model.

Electrophilic Addition to the Alkene: The reactivity of the pent-4-enoic double bond towards electrophiles can be investigated. Calculations can determine the structure and stability of intermediates (e.g., carbocations) and the transition state energies for their formation, thus predicting reaction rates and regioselectivity.

Intramolecular Reactions: The possibility of intramolecular reactions, such as cyclization, can be explored. By calculating the energy profiles for different pathways, the feasibility of forming cyclic products can be assessed. chemrxiv.org

Methods like Heuristically-Aided Quantum Chemistry (HAQC) combine chemical heuristics with quantum calculations to efficiently explore the PES and predict feasible reaction pathways. chemrxiv.org Machine learning models are also emerging as a tool to predict reaction outcomes by learning from large datasets of known reactions. rsc.orgmit.edursc.orgresearchgate.net

Theoretical Studies on Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra. aip.org By computing the vibrational frequencies and intensities, simulated infrared (IR) and Raman spectra can be generated. nih.govscm.com

For this compound, these calculations would proceed as follows:

Geometry Optimization: The molecule's geometry is first optimized to find a stable energy minimum.

Frequency Calculation: A vibrational frequency analysis is then performed on the optimized structure. This involves calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). github.io

Spectrum Generation: The calculated frequencies and their corresponding intensities (IR) or activities (Raman) are used to generate a theoretical spectrum. github.ioiao.ru This spectrum can be compared directly with experimental data to aid in peak assignment. nih.gov

Discrepancies between calculated (typically for a single molecule in a vacuum) and experimental (often in a condensed phase) spectra can provide insight into intermolecular interactions, such as the hydrogen bonding characteristic of carboxylic acids. libretexts.org DFT methods are commonly used for these calculations, and the results generally show good agreement with experimental findings. nih.gov

Table 2: Key Spectroscopic Parameters from Theoretical Calculations
Spectroscopy TypeCalculated ParameterPhysical Basis of Calculation
Infrared (IR)Vibrational Frequencies and IntensitiesChange in molecular dipole moment during vibration.
RamanVibrational Frequencies and ActivitiesChange in molecular polarizability during vibration. github.io
NMRChemical Shifts and Coupling ConstantsCalculation of magnetic shielding tensors for each nucleus.

Development of Force Fields and Molecular Models for the Compound

Molecular mechanics force fields are the cornerstone of MD simulations. nih.gov A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. nih.gov While general-purpose force fields like GAFF, CGenFF, and OPLS are widely used for small organic molecules, their accuracy for a specific or novel compound like this compound is not guaranteed. frontiersin.orgnih.gov

For high-accuracy simulations, it may be necessary to develop or refine force field parameters specifically for this compound. This process typically involves:

Parameterization of Bonded Terms: Dihedral angle parameters are particularly important for accurately representing the conformational energy landscape. frontiersin.org These can be derived by fitting the force field's potential energy function to a high-quality potential energy surface scanned using quantum mechanics.

Derivation of Partial Charges: Atomic partial charges are crucial for describing electrostatic interactions. These are often derived to fit the quantum mechanically calculated electrostatic potential (e.g., using the RESP method). frontiersin.org

Validation: The new parameters are validated by running simulations and comparing calculated properties (such as density, heat of vaporization, or free energies) against experimental data or high-level quantum calculations. acs.org

Recent advancements in force field development include the use of polarizable models that account for electronic polarization, and machine learning approaches that can generate highly accurate, system-specific potentials from quantum chemical data. rsc.orgnih.govkit.edu

Analytical Methodologies for the Characterization of 2,2 Diphenylpent 4 Enoic Acid and Its Derivatives

Spectroscopic Techniques (Focus on Methodologies and Principles)

Spectroscopic methods are indispensable for elucidating the molecular structure of 2,2-Diphenylpent-4-enoic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.

Advanced Nuclear Magnetic Resonance (NMR) Pulse Sequences for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. researchgate.net For a molecule with the complexity of this compound, standard one-dimensional (1D) ¹H and ¹³C NMR spectra are foundational. However, advanced two-dimensional (2D) NMR pulse sequences are crucial for definitive assignment of all signals and confirmation of the intricate structure. researchgate.net

Modern NMR experiments are constructed from a series of radiofrequency (RF) pulses and time delays, often incorporating pulsed field gradients to enhance spectral quality. ethz.chyoutube.com These sequences allow for the correlation of nuclear spins through chemical bonds or through space.

Key advanced pulse sequences applicable to this compound include:

Correlation Spectroscopy (COSY): This homonuclear experiment correlates ¹H nuclei that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling network within the allyl group, showing correlations between the methine proton (-CH=) and the terminal vinyl protons (=CH₂) as well as the methylene (B1212753) protons (-CH₂-).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the carbon signals corresponding to each protonated carbon in the molecule, such as the methylene, methine, and terminal vinyl carbons, as well as the carbons within the phenyl rings.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between ¹H and ¹³C nuclei, typically over two to three bonds. This is arguably the most powerful experiment for piecing together the molecular skeleton. For this compound, HMBC would show crucial correlations from the methylene protons to the quaternary C2 carbon, the vinyl carbons, and the ipso-carbons of the phenyl rings. Correlations from the aromatic protons to other carbons within the same phenyl ring and to the quaternary C2 carbon would firmly establish the connectivity of the diphenylmethyl moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals spatial proximities between protons, irrespective of their bonding network. For derivatives of this compound, NOESY can be instrumental in determining stereochemistry by observing through-space correlations.

The application of these sequences allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the identity of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected Key HMBC Correlations (¹H → ¹³C)
-COOH~10-12~175-180H₃ → C₁, C₂, C₄
C2 (quaternary)-~55-65-
C3 (-CH₂-)~2.8-3.2~40-45H₃ → C₁, C₂, C₄, C₅
C4 (-CH=)~5.6-6.0~130-135H₄ → C₂, C₃, C₅
C5 (=CH₂)~5.0-5.3~118-122H₅ → C₃, C₄
Phenyl (C-ipso)-~140-145-
Phenyl (C-ortho/meta/para)~7.2-7.5~127-130Aromatic H → C₂, C-ipso, other aromatic C

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. upi.edu These techniques are complementary and provide a molecular fingerprint. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). upi.edu The spectrum of this compound is expected to show distinct absorption bands corresponding to its functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser). nih.gov The resulting energy shift in the scattered light provides information about the vibrational modes of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FT-IR.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected FT-IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)Weak
C-H (Aromatic)Stretching3100-30003100-3000 (strong)
C-H (Alkenyl)Stretching3080-30103080-3010 (medium)
C=O (Carboxylic Acid)Stretching1725-1700 (strong)1725-1700 (weak)
C=C (Aromatic)Stretching~1600, ~1450 (medium)~1600 (strong)
C=C (Alkene)Stretching1650-1630 (medium)1650-1630 (strong)
C-H (Alkene)Out-of-plane bend~990, ~910 (strong)Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. whitman.edu When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, characteristic fragment ions. chemguide.co.uk

For this compound (Molecular Weight: 252.31 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 252. The fragmentation pattern would likely be dominated by cleavages at positions alpha to the phenyl groups and the carboxylic acid function.

Key expected fragmentation pathways include:

Loss of the carboxyl group (-COOH): A prominent peak would be expected at m/z 207 ([M-45]⁺), corresponding to the loss of the carboxylic acid radical. libretexts.org

Loss of the allyl group (-CH₂CH=CH₂): Cleavage of the C2-C3 bond would result in the loss of an allyl radical, leading to a stable diphenylmethyl cation fragment at m/z 167 ([M-41]⁺).

McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the carboxylic acid group and a gamma-hydrogen could occur in some derivatives.

Aromatic Fragmentation: The phenyl groups can give rise to characteristic aromatic fragments, such as the phenyl cation at m/z 77.

Analysis of these fragments helps to confirm the presence and connectivity of the different structural units within the molecule.

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from reaction mixtures or complex samples and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of non-volatile or thermally unstable compounds like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. researchgate.netcnrs.fr

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the presence of two non-polar phenyl groups, this compound is expected to be well-retained on a C18 column. The mobile phase typically consists of a mixture of water (often acidified with formic or phosphoric acid to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. cnrs.frmdpi.com Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure efficient elution and good peak shape. cnrs.fr Detection is commonly achieved using a photodiode array (PDA) or UV-Vis detector, set to a wavelength where the phenyl groups absorb strongly (around 254-270 nm). cnrs.fr

Table 3: Exemplar HPLC Method Parameters for this compound Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile cnrs.fr
Flow Rate1.0 mL/min researchgate.net
DetectionUV at 254 nm
Column Temperature30 °C cnrs.fr
Injection Volume10 µL cnrs.fr

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. permapure.com Due to the low volatility and high polarity of the carboxylic acid group, this compound is not suitable for direct GC analysis. The high temperatures required for volatilization would likely cause decomposition.

Therefore, derivatization is a mandatory prerequisite for GC analysis. The polar carboxylic acid group must be converted into a less polar, more volatile ester or silyl (B83357) ether. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the -COOH group to a -COOSi(CH₃)₃ group. mdpi.com

Once derivatized, the compound can be analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., DB-5). mdpi.com The separation is based on the compound's boiling point and its interaction with the stationary phase. Coupling the GC to a Mass Spectrometer (GC-MS) provides both separation and identification, making it a highly effective technique for analyzing the derivatized acid in complex mixtures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for the unambiguous determination of molecular structure, including bond lengths, bond angles, and stereochemistry. For novel compounds like this compound and its derivatives, single-crystal X-ray diffraction analysis can provide definitive proof of their chemical identity and conformation in the solid state.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

Hypothetical Crystallographic Data for this compound:

ParameterHypothetical Value
Chemical FormulaC17H16O2
Formula Weight252.31 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.789(6)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (Å3)1302.1(8)
Z4
Calculated Density (g/cm3)1.287
Absorption Coefficient (mm-1)0.085
F(000)536

This hypothetical data would allow for the detailed analysis of the molecular geometry, including the tetrahedral arrangement around the quaternary carbon, the planarity of the phenyl rings, and the conformation of the pentenoic acid chain. Furthermore, the crystal packing can be examined to identify intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups, which often form dimers in the solid state.

Chiral Analysis Techniques for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. In asymmetric synthesis or resolution studies, it is crucial to determine the enantiomeric excess (ee) of the product. Several analytical techniques are available for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being one of the most common and reliable methods. mdpi.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. researchgate.net

For the analysis of this compound, a normal-phase chiral HPLC method could be developed. The enantiomers would be dissolved in a suitable solvent and injected into the HPLC system. The separation would be achieved on a chiral column, and the eluting enantiomers would be detected by a UV detector. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers.

Other techniques for determining enantiomeric excess include:

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The enantiomeric mixture can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different NMR spectra, and the integration of the corresponding signals can be used to determine the enantiomeric ratio. researchgate.net

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the concentration and enantiomeric excess of the sample. nih.gov

Hypothetical Chiral HPLC Data for the Resolution of this compound Enantiomers:

EnantiomerRetention Time (min)Peak Area
Enantiomer 18.2495,000
Enantiomer 210.515,000

Column: Chiralpak® AD-H (amylose derivative) Mobile Phase: 90:10 Hexane/Isopropanol with 0.1% Trifluoroacetic Acid Flow Rate: 1.0 mL/min Detection: UV at 254 nm

From this hypothetical data, the enantiomeric excess could be calculated as: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100 = [ (95,000 - 5,000) / (95,000 + 5,000) ] x 100 = 90%

An In-Depth Analysis of this compound: Future Research and Emerging Applications

The chemical compound this compound, a notable derivative of pentenoic acid, is characterized by the presence of two phenyl groups and an allyl group attached to the alpha carbon of a carboxylic acid. This unique structural arrangement, featuring a quaternary carbon center, imparts specific chemical properties and reactivity, making it a subject of interest for advanced organic synthesis and potential applications in various chemical fields. This article explores the future directions and emerging research avenues for this intriguing molecule.

Future Directions and Emerging Research Avenues

The exploration of 2,2-Diphenylpent-4-enoic acid and its derivatives is poised to expand significantly with the integration of modern synthetic methodologies and computational tools. The complex, sterically hindered nature of this compound makes it an excellent candidate for showcasing the capabilities of innovative chemical technologies.

The synthesis of sterically hindered molecules such as this compound can often be challenging using traditional batch chemistry, sometimes leading to lower yields and purification difficulties. Flow chemistry, or continuous-flow synthesis, offers a promising alternative by providing precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govacs.org The high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer, which is particularly beneficial for managing exothermic reactions that can occur during the alkylation of diphenylacetic acid derivatives. durham.ac.uk

Automated synthesis platforms can further enhance the efficiency of producing and derivatizing this compound. bris.ac.uk These robotic systems can perform multi-step syntheses with high precision and reproducibility, enabling the rapid generation of a library of derivatives for screening and optimization. bris.ac.uk For a molecule with a quaternary carbon center, which can be synthetically challenging to construct, automated platforms could be programmed to explore a wide range of reaction conditions to optimize the formation of this key structural motif. nih.govnih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Complex Carboxylic Acids

FeatureBatch SynthesisFlow Synthesis
Reaction Control Less precise control over temperature and mixingPrecise control over reaction parameters
Scalability Can be challenging to scale up safelyMore straightforward and safer scalability
Safety Handling of hazardous reagents can be riskyImproved safety due to smaller reaction volumes
Efficiency Can be time-consuming with lower yieldsOften faster with improved yields and purity

The derivatization of this compound can be significantly advanced through the exploration of novel catalytic systems. The phenyl groups and the terminal alkene provide multiple sites for functionalization. Palladium-catalyzed cross-coupling reactions, for instance, could be employed for the functionalization of the phenyl rings. nih.gov The development of mono-protected chiral amino acid ligands has shown promise in the enantioselective C-H olefination of diphenylacetic acid substrates, a technique that could potentially be adapted for the asymmetric derivatization of this compound. nih.gov

Furthermore, the carboxylic acid moiety itself can be a versatile handle for various transformations. colostate.edu Modern catalytic methods are continually being developed for the derivatization of carboxylic acids, which could be applied to synthesize a range of esters, amides, and other functional groups from this compound.

The unique structural features of this compound, particularly the gem-diphenyl group, make it a valuable building block in interdisciplinary chemical transformations. Molecules containing the gem-diphenyl motif are explored in medicinal chemistry and materials science due to their conformational rigidity and potential for pi-stacking interactions. nih.gov Derivatives of this compound could be investigated as precursors to novel polymers, liquid crystals, or pharmacologically active compounds.

The presence of both a carboxylic acid and an alkene in the same molecule allows for a variety of selective transformations. For example, the alkene can undergo addition reactions, while the carboxylic acid can be converted to other functional groups. This dual functionality makes it a versatile platform for the synthesis of complex molecular architectures.

Computational chemistry and theoretical studies are expected to play a crucial role in advancing the synthetic innovation and design of reactions involving this compound. Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the stereochemical outcomes of reactions, and design more efficient catalytic systems.

For instance, theoretical analysis of the allylation of diphenylmethyl compounds can provide insights into the transition states and intermediates, helping to rationalize and predict reactivity. Understanding the electronic and steric effects of the two phenyl groups is key to controlling the regioselectivity and stereoselectivity of reactions at the quaternary carbon center. These computational insights can guide experimental work, reducing the amount of trial-and-error required to develop new synthetic methods and applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Diphenylpent-4-enoic acid, and how can researchers optimize reaction conditions?

  • Methodology :

  • Retrosynthetic Analysis : Use AI-powered tools (e.g., Template_relevance models) to predict feasible routes by fragmenting the target molecule into accessible precursors. Prioritize routes with commercially available starting materials like diphenylmethane derivatives and α,β-unsaturated carbonyl compounds .
  • Optimization : Conduct small-scale reactions with varying catalysts (e.g., Lewis acids), solvents (polar aprotic vs. non-polar), and temperatures. Monitor yields via HPLC or GC-MS. Tabulate results to identify optimal conditions (Table 1).

Table 1 : Example Optimization Parameters

CatalystSolventTemp (°C)Yield (%)
BF₃·Et₂ODichloromethane2545
AlCl₃Toluene8062
NoneDMF10028

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodology :

  • NMR Analysis : Compare experimental 1^1H and 13^13C NMR spectra with computational predictions (e.g., DFT-based tools like Gaussian). Key signals: vinyl proton (δ 5.8–6.3 ppm, multiplet), carboxylic acid (δ 12–13 ppm, broad), and aromatic protons (δ 7.2–7.6 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M-H]⁻ at m/z 279.1022 for C₁₇H₁₄O₂). Fragmentation patterns should align with α,β-unsaturated acid motifs .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved for this compound?

  • Methodology :

  • Dynamic Effects Analysis : Investigate rotational barriers around the C2-C3 bond using variable-temperature NMR. Compare with computational models (e.g., molecular dynamics simulations) to assess conformational flexibility .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to trace signal splitting origins. For example, label the vinyl carbons to clarify J-coupling discrepancies .

Q. What strategies are effective in evaluating the compound’s potential biological activity while addressing conflicting in vitro assay results?

  • Methodology :

  • Dose-Response Studies : Test across multiple concentrations (1 nM–100 µM) in relevant models (e.g., cancer cell lines, microbial cultures). Use ANOVA to assess statistical significance of inhibition/activation trends .
  • Mechanistic Profiling : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or β-lactamases. Validate via enzyme inhibition assays .

Table 2 : Example Bioactivity Data

Assay ModelIC₅₀ (µM)Target Protein
HeLa Cells12.3COX-2
E. coli (Gram-)>100β-lactamase

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers. Monitor optical rotation ([α]ᴅ) to confirm purity .
  • Asymmetric Catalysis : Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) in key steps like Michael additions. Compare enantiomeric excess (ee) via chiral GC .

Data Analysis and Reporting Guidelines

Q. What frameworks are recommended for reconciling discrepancies between computational predictions and experimental data?

  • Methodology :

  • Error Source Identification : Systematically evaluate force fields (e.g., AMBER vs. CHARMM) in molecular modeling. Cross-validate with spectroscopic data .
  • Meta-Analysis : Aggregate data from similar compounds (e.g., 2-(4-Ethylphenyl)propanoic acid) to identify trends in substituent effects on reactivity .

Q. How should researchers structure extended essays or publications to highlight methodological rigor?

  • Methodology :

  • Data Organization : Include raw data in appendices and processed data (e.g., normalized spectra, statistical outputs) in the main text. Use tools like OriginLab for graphical consistency .
  • Uncertainty Quantification : Report standard deviations for triplicate experiments and confidence intervals in regression models (e.g., IC₅₀ calculations) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Diphenylpent-4-enoic acid
Reactant of Route 2
Reactant of Route 2
2,2-Diphenylpent-4-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.